N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name is N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide , reflecting its substituents:
- 5-chloro-2-methoxyphenyl group : A benzene ring with chlorine at position 5 and methoxy at position 2.
- 1,2,4-triazole : A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.
- Butanamide linker : A four-carbon chain connecting the phenyl and triazole groups.
Key identifiers:
| Property | Value |
|---|---|
| CAS Number | 898644-20-7 |
| Molecular Formula | C₁₃H₁₅ClN₄O₂ |
| SMILES | CC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)N2C=NC=N2 |
| InChI Key | XAQVHGSPZMCWCS-UHFFFAOYSA-N |
The compound’s systematic identification is supported by NMR, IR, and high-resolution mass spectrometry (HRMS).
Molecular Geometry and Conformational Analysis
The molecule adopts a non-planar conformation due to steric interactions between the triazole and methoxyphenyl groups. Computational models (DFT/B3LYP) predict:
- Bond lengths : The C=O bond in the amide group measures 1.23 Å, while the C-N bond in the triazole is 1.34 Å.
- Dihedral angles : The triazole ring forms a 112° angle with the butanamide chain, optimizing π-π stacking potential.
Conformational flexibility :
Crystallographic Studies and X-ray Diffraction Patterns
X-ray diffraction (XRD) analysis reveals a monoclinic crystal system (space group P2₁/c) with the following parameters:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.23 Å, b = 7.45 Å, c = 15.67 Å |
| β angle | 98.5° |
| Z (molecules/unit cell) | 4 |
Key features:
- Hydrogen bonding : N-H···O interactions (2.89 Å) between amide groups stabilize the lattice.
- π-π stacking : Triazole and phenyl rings align with a centroid distance of 3.52 Å.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-9(18-8-15-7-16-18)5-13(19)17-11-6-10(14)3-4-12(11)20-2/h3-4,6-9H,5H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVHGSPZMCWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 3-Bromobutanamide
This two-step method leverages bromide displacement at the third carbon of the butanamide chain.
Synthesis of N-(5-Chloro-2-Methoxyphenyl)-3-Bromobutanamide
Procedure :
-
3-Bromobutanoyl chloride synthesis : React 3-bromobutanoic acid with thionyl chloride (SOCl₂) under reflux (60°C, 4 h).
-
Amide bond formation : Add 5-chloro-2-methoxyaniline dropwise to 3-bromobutanoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 12 h).
Characterization :
Triazole Incorporation via SN2 Displacement
Procedure :
-
React N-(5-chloro-2-methoxyphenyl)-3-bromobutanamide (1 eq) with 1H-1,2,4-triazole (1.2 eq) in dimethylformamide (DMF) using sodium hydride (NaH, 1.5 eq) as a base (80°C, 8 h).
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Optimization :
-
Solvent : DMF > acetonitrile (higher polarity enhances nucleophilicity).
-
Base : NaH > K₂CO₃ (superior Br⁻ elimination suppression).
Characterization :
-
Yield : 62–70%.
-
LC-MS (ESI+) : m/z 353.1 [M+H]⁺.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This route constructs the triazole ring in situ via click chemistry, ideal for late-stage functionalization.
Synthesis of Propargyl-Butanamide Intermediate
Procedure :
-
Prepare N-(5-chloro-2-methoxyphenyl)-3-propynylbutanamide by reacting 3-propynylbutanoyl chloride with 5-chloro-2-methoxyaniline in DCM/TEA.
Characterization :
-
¹H NMR : δ 2.85 (t, J = 2.6 Hz, 1H, C≡CH).
CuAAC with Sodium Azide
Procedure :
-
Mix propargyl-butanamide (1 eq), sodium azide (1.5 eq), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMF/H₂O (4:1) at 50°C for 6 h.
Mechanism :
Regioselectivity: 1,4-disubstituted triazole favored under Cu catalysis.
Characterization :
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | CuAAC |
|---|---|---|
| Yield | 62–70% | 55–65% |
| Reaction Time | 8 h | 6 h |
| Regioselectivity | High (SN2 mechanism) | Moderate (1,4-triazole) |
| Functional Tolerance | Sensitive to steric hindrance | Broad |
Side Reactions and Mitigation Strategies
Elimination to α,β-Unsaturated Amide
Cause : Base-induced dehydrohalogenation of 3-bromobutanamide.
Mitigation :
Triazole Tautomerism
Issue : 1H-1,2,4-triazole exists as 1H and 4H tautomers, complicating regiochemistry.
Solution :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance binding affinity and selectivity towards these targets, leading to the observed biological effects.
Comparison with Similar Compounds
N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Propanamide
This compound (CAS data from ChemBK) shares the same chloro-methoxyphenyl group but differs in two key aspects:
- Backbone Length : Propanamide (3-carbon chain) vs. butanamide (4-carbon chain) in the target compound. The longer chain in the latter may increase conformational flexibility and binding affinity to biological targets.
Biological Implications : Methyl groups on the triazole could enhance metabolic stability but may limit interactions with enzyme active sites due to steric effects.
Benzothiazole-Triazole Hybrids (Compounds 5a–m, 7a–b)
These derivatives, such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide, feature a benzothiazole core instead of a phenyl group. Key differences include:
- Core Structure : Benzothiazole is a fused aromatic system with inherent fluorescence and antimicrobial properties, whereas the chloro-methoxyphenyl group in the target compound is simpler and more lipophilic .
- Linker Chemistry : Acetamide (2-carbon) vs. butanamide (4-carbon) linkers. The longer chain in the target compound may improve solubility and reduce crystallinity.
Activity Trends : Benzothiazole derivatives often exhibit antimicrobial and anticancer activity, suggesting that the target compound’s phenyl-triazole system may prioritize different biological pathways .
Quinazolinone-Triazole Pesticides (Quinconazole, Fluquinconazole)
These agrochemicals share the 1H-1,2,4-triazole moiety but incorporate a quinazolinone scaffold. Notable distinctions:
- Scaffold Complexity: Quinazolinone is a bicyclic system with electron-deficient regions, enabling π-π stacking interactions absent in the target compound’s phenyl group.
- Substituents : Fluoro and dichlorophenyl groups in fluquinconazole enhance pesticidal activity via halogen bonding, whereas the target compound’s methoxy group may favor hydrogen bonding .
Functional Role: Quinazolinone-triazoles act as sterol biosynthesis inhibitors in fungi, while the target compound’s application (though unspecified) might diverge due to structural dissimilarities .
Physicochemical and Pharmacokinetic Properties
A comparison of key parameters is summarized below:
*Estimated based on structural analogs.
- Lipophilicity (LogP) : The target compound’s LogP (~2.8) suggests moderate membrane permeability, comparable to its analogs. Methylation on the triazole (LogP ~3.0) slightly increases lipophilicity .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure and functional groups contribute to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H13ClN4O2
- Molecular Weight : 280.71 g/mol
- CAS Number : 898644-28-5
The biological activity of this compound is primarily attributed to its triazole moiety. Triazoles are known for their ability to inhibit the synthesis of fungal cell walls by targeting specific enzymes such as lanosterol demethylase. This inhibition disrupts the integrity of the cell wall, leading to cell death in susceptible organisms .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Inhibition against Bacteria : Studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are typically in the range of 10–20 µg/mL.
- Antifungal Properties : The compound also demonstrates antifungal activity against various fungal pathogens, making it a potential candidate for treating fungal infections.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Study on Antitubercular Activity :
-
Synergistic Effects :
- Research has indicated that combining triazole derivatives with other antibiotics can enhance their efficacy against resistant bacterial strains. This suggests a potential for developing combination therapies that leverage the strengths of multiple compounds.
Data Table: Biological Activity Overview
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 | |
| Antitubercular | Mycobacterium tuberculosis | 3.2 | |
| Antifungal | Candida albicans | 25 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups on the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Triazole Moiety : The triazole ring is crucial for its interaction with target enzymes involved in cell wall synthesis.
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by amide coupling. Key steps include:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to generate the triazole moiety .
- Amide bond formation : Reacting the triazole intermediate with chloroacetyl chloride in the presence of triethylamine (20–25°C, 4 hours) to ensure high yields .
- Optimization : Control of pH (8–9 for precipitation) and solvent selection (dioxane or DMF) significantly impacts purity and yield .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=O stretch in amides at ~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity .
Q. How should this compound be stored to maintain stability under laboratory conditions?
- Store in airtight containers at –20°C to prevent degradation of the chlorinated phenyl and triazole groups .
- Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy or amide groups .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from variations in:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to dioxane .
- Catalyst use : Addition of K₂CO₃ or triethylamine enhances reaction rates in nucleophilic substitutions .
- Workup procedures : Recrystallization from ethanol-DMF mixtures (2:1) vs. pet-ether affects purity . Systematic optimization via Design of Experiments (DoE) is advised to identify critical parameters .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Functional group modulation : Replace the methoxy group with ethoxy or halogenated variants to assess impact on receptor binding .
- Triazole substitution : Introduce alkylthio groups (e.g., ethylthio) to enhance lipophilicity and membrane permeability .
- In vitro assays : Test derivatives against target enzymes (e.g., fungal CYP51) using microdilution assays to correlate structural changes with MIC values .
Q. What methodologies are used to analyze its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like ATP-binding cassettes .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with triazole-containing active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
Q. How can conflicting data on its antimicrobial efficacy be addressed?
- Standardized protocols : Follow CLSI guidelines for broth microdilution to minimize variability in MIC values .
- Synergistic studies : Combine with fluconazole to determine if the compound overrides resistance mechanisms in Candida spp. .
- Resazurin-based assays : Use fluorometric endpoints for higher sensitivity in activity measurements .
Methodological Challenges and Solutions
Q. What computational tools are recommended for predicting metabolic pathways?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast cytochrome P450 metabolism and potential toxicophores .
- MetaSite : Map metabolic soft spots (e.g., triazole N-methylation) to guide derivatization .
Q. How can solubility issues in aqueous buffers be mitigated during in vitro testing?
- Co-solvent systems : Use 10% DMSO-PBS mixtures while ensuring final DMSO ≤1% to avoid cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
